4-Ethylhexadecanoic acid
CAS No.: 80480-08-6
Cat. No.: VC19300606
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80480-08-6 |
---|---|
Molecular Formula | C18H36O2 |
Molecular Weight | 284.5 g/mol |
IUPAC Name | 4-ethylhexadecanoic acid |
Standard InChI | InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-17(4-2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
Standard InChI Key | HWDSHLBRPMXBKV-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC(CC)CCC(=O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
4-Ethylhexadecanoic acid (systematic name: 4-ethylhexadecanoic acid) belongs to the class of branched-chain fatty acids. Its molecular formula is C₁₈H₃₆O₂, distinguishing it from the methyl-substituted analog, 4-methylhexadecanoic acid (C₁₇H₃₄O₂) . The ethyl group at the fourth carbon introduces steric hindrance and alters the molecule’s packing efficiency compared to linear fatty acids like n-hexadecanoic acid . This branching impacts melting points, solubility, and interactions with biological membranes.
Table 1: Comparative Structural Properties of C16 Fatty Acid Derivatives
Spectroscopic and Computational Data
Synthesis and Thermodynamic Properties
Synthetic Pathways
Branched-chain fatty acids like 4-ethylhexadecanoic acid are typically synthesized via:
-
Hydrocarboxylation of alkenes: Reaction of 4-ethyl-1-pentadecene with carbon monoxide and water under catalytic conditions.
-
Biological pathways: Microbial biosynthesis using engineered E. coli strains, leveraging fatty acid synthase (FAS) systems to introduce ethyl branches during chain elongation .
Thermochemical Stability
The enthalpy of hydrogenation (ΔH°) for methyl hexadecanoate, a related ester, is reported as -135.7 ± 2.5 kJ/mol in n-hexane . For 4-ethylhexadecanoic acid, the additional ethyl group is expected to reduce hydrogenation exothermicity due to increased steric shielding of the double bond (if present).
Table 2: Thermochemical Data for Hexadecanoic Acid Derivatives
Compound | ΔH° Hydrogenation (kJ/mol) | Solvent | Reference |
---|---|---|---|
Methyl hexadecanoate | -135.7 ± 2.5 | n-Hexane | |
n-Hexadecanoic acid | -122.6 ± 1.0 | n-Hexane |
Biological Activity and Mechanisms
Anti-Inflammatory Properties
n-Hexadecanoic acid inhibits phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, through competitive binding at the catalytic site . Molecular docking studies suggest that branching at the fourth carbon (as in 4-ethylhexadecanoic acid) could sterically hinder PLA2 substrate binding, amplifying anti-inflammatory effects .
Applications in Industrial and Pharmaceutical Contexts
Surfactant and Lubricant Formulations
Branched fatty acids like 4-ethylhexadecanoic acid are valued in lubricant production for their low pour points and oxidative stability. Their bulky structure prevents crystallization, enhancing performance in low-temperature environments .
Drug Delivery Systems
The ethyl branch improves lipid solubility, making 4-ethylhexadecanoic acid a candidate for lipid nanoparticle (LNP) drug carriers. Such systems enhance the bioavailability of hydrophobic therapeutics, analogous to methyl palmitate-based LNPs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume